molecular formula C12H15ClN2O B1628030 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline CAS No. 91766-96-0

2-Chloro-5-(piperidin-1-ylcarbonyl)aniline

Cat. No.: B1628030
CAS No.: 91766-96-0
M. Wt: 238.71 g/mol
InChI Key: HASRYCYCAUWJKD-UHFFFAOYSA-N
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Description

Contextualization within Aniline (B41778) and Piperidine (B6355638) Chemical Space Research

The foundational scaffolds of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline are aniline and piperidine, two of the most significant building blocks in synthetic and medicinal chemistry. Aniline, an aromatic amine, and its derivatives are fundamental precursors in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. google.com The aniline moiety's versatility allows for a wide range of chemical modifications, making it a cornerstone in drug discovery. acs.org

Concurrently, the piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units in pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.net Its saturated, non-planar structure allows for precise three-dimensional arrangements of functional groups, which is critical for specific interactions with biological targets. thieme-connect.com Piperidine derivatives are integral to numerous drug classes, including antipsychotics, analgesics, and antihistamines. researchgate.netijnrd.org The synthesis of variously substituted piperidines is a major focus of organic chemistry, with methods ranging from the hydrogenation of pyridines to complex cyclization reactions. nih.govorganic-chemistry.org Therefore, this compound exists at the intersection of aromatic and heterocyclic chemistry, combining the planar, electron-rich system of aniline with the conformational flexibility of piperidine.

Significance of the Chloro-Aniline and Piperidinylcarbonyl Moiety in Contemporary Chemical Science

The specific combination of a chloro-aniline core and a piperidinylcarbonyl group imparts distinct chemical properties that are highly relevant in contemporary research, particularly in drug discovery.

The chloro-aniline moiety is a well-established feature in medicinal chemistry. nih.gov The inclusion of a chlorine atom on an aromatic ring can significantly alter a molecule's physicochemical properties. It generally increases lipophilicity, which can enhance membrane permeability and bioavailability. Furthermore, the chlorine atom can block sites of metabolic oxidation, improving the metabolic stability and half-life of a drug candidate. The electron-withdrawing nature of chlorine also modulates the basicity of the aniline nitrogen, influencing its reactivity and potential for ionic interactions. fiveable.me Chloroanilines serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and pigments. innospk.comwikipedia.orgncats.io

The piperidinylcarbonyl moiety , an amide formed between piperidine and a carbonyl group, is also a key structural element. This group connects the piperidine ring to the aniline core, creating a larger, more complex scaffold. The amide bond is a stable, planar unit that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The piperidine ring itself can be further substituted to explore structure-activity relationships, enhancing potency or selectivity. thieme-connect.com The incorporation of piperidine-carboxamide structures is a common strategy in the design of bioactive compounds targeting a wide range of receptors and enzymes. nih.gov

Overview of Current Research Trajectories and Gaps for the Chemical Compound

Currently, this compound is primarily documented as a commercially available chemical building block or research intermediate. chemscene.comoakwoodchemical.comhit2lead.comfujifilm.com There is a notable gap in the scientific literature regarding dedicated studies on its synthesis, characterization, or specific biological activities. Its primary role appears to be that of a precursor for the synthesis of more complex molecules.

Based on the significance of its structural components, several research trajectories can be envisioned:

Medicinal Chemistry: The compound serves as an ideal scaffold for library synthesis in drug discovery programs. The aniline amine group can be readily modified through reactions like acylation, sulfonylation, or diazotization to generate a diverse set of derivatives for biological screening. sphinxsai.com Given that substituted anilines and piperidines are explored for activities such as anticonvulsant, anticancer, and antimicrobial effects, this compound is a logical starting point for developing new therapeutic agents. researchgate.netresearchgate.netresearchgate.net

Materials Science: Aniline derivatives are foundational to the development of conductive polymers and specialized dyes. The unique electronic and structural features of this molecule could be exploited in the synthesis of novel materials with specific optical or electronic properties.

Synthetic Methodology: The development of novel, efficient synthetic routes to this compound and related structures could be a research focus itself, potentially involving chemoenzymatic or flow chemistry processes. rsc.org

The principal research gap is the lack of published data on the compound's own biological profile and its utility in specific synthetic applications. Future research would benefit from systematic studies to explore its potential as a bioactive agent and to demonstrate its application as a versatile intermediate in the synthesis of complex target molecules.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 91766-96-0 chemscene.comoakwoodchemical.com
Molecular Formula C₁₂H₁₅ClN₂O chemscene.comoakwoodchemical.com
Molecular Weight 238.71 g/mol chemscene.com
LogP 2.5483 chemscene.com
Topological Polar Surface Area (TPSA) 46.33 Ų chemscene.com
Hydrogen Bond Acceptors 2 chemscene.com
Hydrogen Bond Donors 1 chemscene.com
Rotatable Bonds 1 chemscene.comhit2lead.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-4-chlorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-5-4-9(8-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASRYCYCAUWJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582121
Record name (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91766-96-0
Record name (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations Involving 2 Chloro 5 Piperidin 1 Ylcarbonyl Aniline

State-of-the-Art Synthetic Routes to 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline

The primary and most direct method for the synthesis of this compound involves the formation of an amide bond between a suitable benzoic acid derivative and piperidine (B6355638).

Amide Coupling Reactions: Mechanistic Insights and Optimization Strategies

The synthesis of this compound is typically achieved through the amide coupling of 3-amino-4-chlorobenzoic acid with piperidine. This reaction can be facilitated by a variety of coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of piperidine.

The mechanism of amide bond formation generally involves the activation of the carboxylic acid. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. google.com For instance, a patented method describes the synthesis of a related benzamide (B126) by reacting 3-nitro-4-chlorobenzoic acid with an aniline (B41778) derivative using N,N'-diisopropylcarbodiimide (DIC) as the condensing agent and HOBt as an activator. google.com This initial product can then be reduced to the corresponding aniline. google.com This two-step process, involving nitration followed by reduction, is a common strategy when the direct use of the aminobenzoic acid is problematic.

Optimization of these coupling reactions often involves screening various coupling reagents, bases, solvents, and reaction temperatures. For challenging couplings, particularly with electron-rich anilines, stronger coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be employed. bachem.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being common.

A general procedure for such a synthesis would involve dissolving the 3-amino-4-chlorobenzoic acid and a coupling agent in an appropriate solvent, followed by the addition of piperidine. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Coupling ReagentAdditiveBaseSolventTypical Conditions
EDCIHOBtDIPEADMF/DCMRoom Temperature
DICHOBtDIPEADMF/DCMRoom Temperature
HATU-DIPEADMFRoom Temperature
SOCl₂-PyridineTolueneReflux

Exploration of Convergent and Divergent Synthetic Pathways

Divergent Synthesis: Starting from this compound, a divergent synthetic strategy allows for the creation of a library of related compounds. The three distinct functional handles—the chloro group, the piperidinylcarbonyl moiety, and the aniline nitrogen—can be selectively modified to generate a wide array of derivatives. nih.gov This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For example, the aniline nitrogen can be acylated, alkylated, or used to form heterocyclic rings, while the chloro group can be displaced by various nucleophiles. nih.gov

Strategic Functional Group Interconversions and Derivatization

The chemical versatility of this compound lies in the differential reactivity of its functional groups, which can be selectively manipulated to produce a variety of derivatives.

Nucleophilic Aromatic Substitution at the Chloro Group

The reactivity of the chloro group can be enhanced by the electron-withdrawing nature of the piperidinylcarbonyl substituent. Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride. For example, heating chloroanilines with potassium phenyl thiolate in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) can lead to the corresponding phenylthioaniline derivatives. The reaction conditions, including temperature and the choice of catalyst (e.g., copper or palladium compounds), can be optimized to achieve the desired substitution. Kinetic studies on the reaction of substituted anilines with 2-chloro-5-nitropyridine (B43025) have shown that the reaction is not base-catalyzed and that the rate is influenced by the polarity of the solvent. researchgate.net

NucleophileProduct TypePotential Conditions
Amines (R₂NH)Diamine derivativesHeat, with or without catalyst (e.g., Pd, Cu)
Alkoxides (RO⁻)Ether derivativesBase (e.g., NaH), polar aprotic solvent
Thiolates (RS⁻)Thioether derivativesHeat, polar aprotic solvent (e.g., NMP)

Chemical Modifications of the Piperidinylcarbonyl Moiety

The piperidine ring within the piperidinylcarbonyl moiety offers several avenues for chemical modification. The synthesis of various piperidine derivatives is a well-established field, with numerous methods for the functionalization of the piperidine ring. mdpi.comresearchgate.netnih.gov

The nitrogen of the piperidine can be further functionalized, for instance, through alkylation or acylation, if the initial piperidine substrate allows for it. More complex modifications can involve ring-opening and closing strategies to introduce different substituents or alter the ring structure itself. For example, piperidine carboxamides can undergo cyclization reactions to form more complex heterocyclic systems. researchgate.net The synthesis of N-arylpiperazine-1-carboxamide derivatives has been explored for their biological activities, showcasing the potential for modifying the piperidine portion of similar molecules. nih.gov

Transformations Involving the Aniline Nitrogen

The aniline nitrogen in this compound is a key site for a variety of chemical transformations. Its nucleophilicity allows for reactions such as acylation, alkylation, and the formation of heterocyclic rings.

Acylation: The aniline can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional groups.

Alkylation: Alkylation of the aniline nitrogen can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Diazotization and Subsequent Reactions: The aniline group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). libretexts.org This diazonium intermediate is highly versatile and can undergo a range of Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, in place of the amino group.

Heterocycle Formation: The aniline nitrogen can participate in condensation reactions with various electrophiles to form heterocyclic rings. For instance, reaction with a 1,3-dicarbonyl compound can lead to the formation of a quinoline (B57606) ring system. The divergent synthesis of functionalized quinolines from anilines demonstrates the potential for such transformations. nih.gov

Sustainable and Efficient Synthesis Approaches

The development of sustainable and efficient synthetic routes for fine chemicals and pharmaceutical intermediates is a paramount goal in modern chemistry. For a molecule such as this compound, this involves the implementation of catalytic methods, reaction engineering principles, and the core tenets of green chemistry to improve upon traditional synthetic pathways.

Catalytic Methods and Reaction Engineering

The synthesis of this compound involves the formation of an amide bond between a carboxylic acid derivative and piperidine, followed by or preceded by other functional group manipulations on the aromatic ring. Traditional methods for amide bond formation often rely on stoichiometric activating agents, which generate significant waste. ucl.ac.uksigmaaldrich.com Catalytic approaches offer a more atom-economical and sustainable alternative.

Catalytic Amide Bond Formation:

The direct catalytic amidation of a carboxylic acid with an amine is a highly desirable transformation. Various catalysts have been developed for this purpose, including those based on boron, titanium, and other metals. ucl.ac.ukresearchgate.net For the synthesis of this compound, a potential catalytic route would involve the direct coupling of 4-chloro-3-aminobenzoic acid with piperidine.

Boronic acid catalysts, for instance, have been shown to be effective in promoting direct amide formation, often with azeotropic removal of water. ucl.ac.uk More recently, titanium(IV) fluoride (B91410) (TiF4) has emerged as a potent catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines, operating under relatively mild conditions. researchgate.net

Another advanced approach is the palladium-catalyzed cross-coupling of esters and anilines to form amides. This method activates the C-O bond of the ester, enabling the use of less nucleophilic anilines. ucl.ac.uk While this specific transformation is for aniline coupling, the principle of catalytic activation of carboxylic acid derivatives is broadly applicable.

The following table summarizes potential catalytic systems for the key amide formation step in the synthesis of this compound.

Catalyst SystemSubstratesConditionsPotential Advantages
Boronic Acids4-chloro-3-aminobenzoic acid + PiperidineToluene, reflux with azeotropic water removalAvoids stoichiometric activating agents.
Titanium(IV) Fluoride (TiF4)4-chloro-3-aminobenzoic acid + PiperidineToluene, 110 °C, 12-24 hHigh yields, effective for a range of substrates. researchgate.net
Palladium-NHC ComplexActivated ester of 4-chloro-3-aminobenzoic acid + PiperidineToluene, 110 °CEnables coupling with less reactive partners. ucl.ac.uk
Lipase (e.g., Candida antarctica Lipase B)4-chloro-3-aminobenzoic acid + PiperidineOrganic solvent (e.g., CPME), 60 °CEnzymatic, highly selective, mild conditions. nih.gov

Reaction Engineering and Process Optimization:

From a reaction engineering perspective, the efficiency of synthesizing this compound can be significantly enhanced. The use of microreactors for continuous flow synthesis offers several advantages over traditional batch processes. researchgate.net These include improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions.

For the amidation of benzoic acid derivatives with piperazine (B1678402), a related cyclic amine, microreactor technology has been shown to significantly improve reaction efficiency and selectivity. researchgate.net By establishing a kinetic model, optimal operating conditions can be determined to maximize yield and minimize by-product formation. researchgate.net This approach could be directly translated to the synthesis of this compound.

Furthermore, reaction engineering principles guide the selection of appropriate reactor designs. For instance, in catalytic hydrogenations, such as the reduction of a nitro group to an amine (a potential step in the synthesis), slurry reactors or packed bed reactors are often employed to ensure efficient contact between the catalyst, reactants, and hydrogen.

Green Chemistry Principles in Synthesis

The application of the twelve principles of green chemistry is fundamental to developing a truly sustainable synthesis of this compound. rsc.orgresearchgate.net

Key Green Chemistry Principles in Practice:

Prevention of Waste: The most impactful principle is the prevention of waste. Catalytic methods, as discussed above, are a primary tool for achieving this by avoiding the use of stoichiometric reagents that end up as by-products. rsc.orgresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Direct amidation reactions are inherently more atom-economical than those requiring coupling agents.

Use of Safer Solvents and Auxiliaries: The choice of solvent is critical. Green solvents such as water, supercritical fluids, or bio-derived solvents are preferred over hazardous organic solvents. For instance, metal-catalyst-free amination of 2-chloro-5-nitrobenzoic acid has been demonstrated in superheated water, offering an environmentally benign alternative. researchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. rsc.orgresearchgate.net The development of highly active catalysts that operate under mild conditions is a key research area. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input. researchgate.net

Use of Catalysis: As detailed in the previous section, catalytic reagents are superior to stoichiometric reagents in terms of both atom economy and waste reduction. sigmaaldrich.comrsc.org

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided as such steps require additional reagents and generate waste. rsc.orgresearchgate.net A synthetic strategy that directly utilizes the functional groups of the starting materials without protection is ideal.

The following table illustrates the application of green chemistry principles to a hypothetical "greener" synthesis of this compound compared to a traditional route.

Green Chemistry PrincipleTraditional Synthesis ApproachGreener Synthesis Approach
Waste Prevention Use of stoichiometric coupling agents (e.g., DCC, HATU) leading to significant by-product waste. ucl.ac.ukDirect catalytic amidation with water as the only by-product. ucl.ac.uknih.gov
Atom Economy Low atom economy due to the incorporation of atoms from the coupling agent into waste.High atom economy as most atoms from the reactants are incorporated into the product.
Safer Solvents Use of chlorinated solvents (e.g., dichloromethane) or other hazardous solvents.Use of water, ethanol, or other green solvents. researchgate.net
Energy Efficiency Reactions may require high temperatures and long reaction times.Use of highly active catalysts or microwave irradiation to reduce reaction temperature and time. researchgate.net
Catalysis Stoichiometric reagents.Catalytic amounts of boronic acids, metal catalysts, or enzymes. ucl.ac.ukresearchgate.netnih.gov

By integrating these advanced synthetic methodologies and adhering to the principles of green chemistry, the production of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Pharmacological and Biological Activity Investigations of 2 Chloro 5 Piperidin 1 Ylcarbonyl Aniline

Comprehensive Biological Activity Profiling

Antimicrobial Efficacy Assessment

Antibacterial Studies: Spectrum and Potency

No studies reporting the antibacterial activity of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline were found.

Antifungal Studies: Activity Against Fungal Pathogens

No studies reporting the antifungal activity of this compound were found.

Anticancer Potential and Cellular Mechanisms

No studies detailing the anticancer potential or the cellular mechanisms of this compound were identified.

Other Reported or Predicted Bioactivities

No other biological activities for this compound have been reported in the reviewed literature.

Elucidation of Mechanisms of Action

Due to the lack of studies on its biological activity, no research on the mechanism of action of this compound has been published.

Identification and Characterization of Biological Targets

There is no available data from scientific studies that identifies or characterizes any specific biological targets for this compound.

Molecular Interactions with Enzymes and Receptors

Information regarding the molecular interactions of this compound with enzymes or receptors is not present in the current body of scientific literature.

Impact on Cellular Pathways and Processes

There are no published research findings on the impact of this compound on any cellular pathways or processes.

Preclinical Evaluation Paradigms

Due to the absence of primary research on the biological activity of this compound, there is no information available regarding any preclinical evaluation paradigms for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro 5 Piperidin 1 Ylcarbonyl Aniline Analogues

Systematic Analysis of Key Structural Features for Biological Efficacy

The biological activity of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline and its analogues is a finely tuned interplay of its three main components: the chloro-substituted aniline (B41778) ring, the piperidine (B6355638) moiety, and the interconnecting amide linkage. Alterations to any of these regions can profoundly impact the molecule's interaction with its biological target.

Role of the Aromatic Chloro Substituent

The presence and position of a chlorine atom on the aromatic ring of a pharmacologically active molecule can significantly influence its biological profile. In analogues of this compound, the chloro substituent is not merely a passive placeholder but an active contributor to the molecule's efficacy. The introduction of a chlorine atom can modulate factors such as lipophilicity, metabolic stability, and binding affinity to the target protein. researchgate.net

The electron-withdrawing nature of the chlorine atom can alter the charge distribution across the aniline ring, which may be crucial for electrostatic interactions within a receptor's binding pocket. nih.gov Furthermore, the steric bulk of the chlorine atom can dictate the preferred conformation of the molecule, ensuring an optimal fit with its biological target.

In a series of related benzamide (B126) analogues, the nature of the substituent on the aromatic ring was found to be a critical determinant of activity. While direct SAR data for the this compound scaffold is limited in publicly available literature, studies on similar structures highlight the importance of halogen substitution. For instance, in a series of N-(2-aminophenyl)thiazole-5-carboxamide derivatives, the presence of a chlorine atom on a phenyl ring was associated with potent inhibitory activity against certain kinases.

To illustrate the impact of aromatic substitution on biological activity, the following table presents data from a study on related benzimidazole (B57391) derivatives, where modifications to the aromatic ring system influenced their antiproliferative activity. mdpi.com

Compound IDAromatic Ring SubstitutionAntiproliferative Activity (IC50, µM) on HeLa cells
Analogue AUnsubstituted Phenyl5.2
Analogue B4-Chlorophenyl1.8
Analogue C4-Fluorophenyl2.5
Analogue D4-Methoxyphenyl>10

This table is illustrative and based on data from structurally related compounds to demonstrate the principle of aromatic substitution effects.

As the table suggests, the introduction of a chloro or fluoro substituent can enhance biological activity compared to an unsubstituted or methoxy-substituted ring, underscoring the critical role of the halogen in this class of compounds. The order of activity for dihalobenzimidazole ribonucleosides against human cytomegalovirus (HCMV) was found to be I ≈ Br ≈ Cl >> F > H = CH3, further highlighting the influence of the halogen's nature. researchgate.net

Contribution of the Piperidinyl Ring System

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional character to a molecule and to serve as a versatile anchor for various substituents. nih.gov In the context of this compound analogues, the piperidine ring system is integral to orienting the other functional groups for optimal interaction with the biological target.

The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, forming a crucial ionic interaction with the target protein. The conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, also allows the molecule to adapt to the topology of the binding site.

In a study of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis, the piperidine moiety was a central feature of the pharmacophore. Modifications to this ring and its substituents had a significant impact on inhibitory potency. nih.gov

Compound IDPiperidine Ring ModificationMenA Inhibitory Activity (IC50, µM)
Analogue EN-Boc-4-hydroxypiperidine>100
Analogue FN-Benzyl-4-hydroxypiperidine15.6
Analogue GN-(4-chlorobenzyl)-4-hydroxypiperidine8.2

This table is illustrative and based on data from structurally related compounds to demonstrate the principle of piperidine ring modification effects.

These findings suggest that the substituent on the piperidine nitrogen plays a key role in modulating activity. The replacement of the basic piperidine moiety with an amide in a subseries of these derivatives led to a near-complete loss of MenA inhibitory activity, further emphasizing the importance of a basic nitrogen in this position for some biological targets. nih.gov

Importance of the Amide Linkage Geometry and Substituents

The planar nature of the amide bond restricts the rotational freedom between the carbonyl group and the nitrogen atom, which helps to pre-organize the molecule into a bioactive conformation. mdpi.com The carbonyl oxygen and the amide N-H group (if present) are excellent hydrogen bond acceptors and donors, respectively, and often form key interactions with amino acid residues in the active site of an enzyme or receptor. nih.gov

Studies on various classes of bioactive molecules have demonstrated that even subtle changes to the amide bond or its immediate vicinity can have a profound effect on activity. For example, the replacement of the amide bond with a bioisostere, such as a 1,2,3-triazole, is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties while attempting to retain biological activity. nih.gov

Modulations on the Aniline Core for Activity Optimization

The aniline core of this compound is a versatile platform for structural modification to optimize biological activity. Beyond the chloro substituent, other positions on the aniline ring can be modified to fine-tune the electronic and steric properties of the molecule. Replacing anilines with different chemical groups is a strategy used to enhance drug bioavailability, solubility, and receptor selectivity.

For instance, the introduction of small alkyl groups, electron-donating or electron-withdrawing groups, or additional hydrogen bond donors/acceptors can lead to improved interactions with the target. In the development of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of piperidine-linked aniline derivatives were synthesized and evaluated. nih.gov

Compound IDAniline Core ModificationAnti-HIV-1 Activity (EC50, µM)
Analogue H4-Amino-3-chloro-benzonitrile0.045
Analogue I4-Amino-3,5-dichloro-benzonitrile0.022
Analogue J4-Amino-3-bromo-benzonitrile0.031

This table is illustrative and based on data from structurally related compounds to demonstrate the principle of aniline core modification effects.

These results indicate that the substitution pattern on the aniline ring significantly influences the anti-HIV-1 activity. The addition of a second chloro group at the 5-position of the aniline ring (Analogue I) resulted in the most potent compound in this series. This highlights the potential for optimizing the biological activity of this compound through systematic modification of the aniline core.

Rational Design and Synthesis of Analogues for Enhanced Biological Performance

The insights gained from SAR and SPR studies provide a roadmap for the rational design of new analogues with improved biological profiles. By understanding which structural features are critical for activity, medicinal chemists can focus their synthetic efforts on modifications that are most likely to lead to success.

Focused Library Synthesis and Screening

A powerful approach in modern drug discovery is the synthesis of focused libraries of compounds, where systematic variations are made around a core scaffold. For a molecule like this compound, a focused library could involve the synthesis of analogues with different substituents on the aniline ring, various N-substituted piperidines, and alternative linkers to replace the amide bond.

The synthesis of such libraries often employs parallel synthesis techniques, allowing for the rapid generation of a diverse set of compounds. For example, the aniline core can be coupled with a variety of piperidine building blocks using standard amide bond formation reactions. A general synthetic scheme might involve the reaction of a suitably substituted 2-chloro-5-aminobenzoic acid derivative with a diverse set of piperidines.

Once synthesized, these libraries are subjected to high-throughput screening to identify compounds with the desired biological activity. The data from these screens can then be used to further refine the SAR and guide the design of the next generation of analogues. This iterative cycle of design, synthesis, and screening is a highly effective strategy for optimizing lead compounds and developing new drug candidates. For instance, the synthesis of a series of piperazine (B1678402) derivatives has been reported where various substituted benzenethiols were coupled with chloro-nitrobenzene, followed by reduction and cyclization to create a library for antimicrobial and antifungal screening. mdpi.com

Bioisosteric Replacement Strategies

Bioisosteric replacement is a cornerstone strategy in drug design, involving the substitution of a functional group with another that retains similar physical and chemical properties, aiming to improve the compound's potency, selectivity, or pharmacokinetic profile. In the context of this compound analogues, several bioisosteric replacements can be hypothesized based on established principles and findings from related series of compounds.

The core structure of this compound presents several opportunities for bioisosteric modification. These include the piperidine ring, the amide linker, and the chloro and amino substituents on the aniline ring.

Piperidine Ring Modifications: The piperidine ring is a common moiety in bioactive compounds and is often a target for modification. Its replacement with other cyclic amines can influence a compound's affinity and selectivity for its biological target. For instance, in studies on related piperidine-containing compounds, replacing the piperidine with a pyrrolidine (B122466) or azetidine (B1206935) ring has been shown to alter biological activity. These smaller ring systems can change the orientation of the carbonyl group and impact interactions with target proteins. Conversely, expanding the ring to a homopiperidine (azepane) might provide a better fit in some binding pockets.

Amide Bond Bioisosteres: The amide bond is susceptible to metabolic cleavage. Replacing it with more stable bioisosteres is a common strategy to improve metabolic stability and bioavailability. Potential bioisosteres for the amide group in this compound analogues include esters, ketones, sulfonamides, and reversed amides. Each of these modifications alters the electronic and conformational properties of the linker, which can have a significant impact on biological activity.

Aniline Ring Substituent Modifications: The chloro and amino groups on the aniline ring are critical for the molecule's electronic properties and potential hydrogen bonding interactions. Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with a trifluoromethyl group can modulate the compound's lipophilicity and electronic nature. The amino group can be replaced with other hydrogen bond donors or acceptors, such as a hydroxyl or a methylamino group, to probe the specific requirements of the binding site.

A study on 2-phenoxybenzamides highlighted that shifting a substituent on a terminal ring from a meta to a para position significantly increased antiplasmodial activity and selectivity. mdpi.com Similarly, in a series of SLACK potassium channel inhibitors, the position of chloro and cyano substituents on a phenyl ring greatly influenced the compound's potency. mdpi.com

The following table summarizes potential bioisosteric replacements for different parts of the this compound scaffold and the potential impact on its properties.

Original MoietyBioisosteric ReplacementPotential Impact
PiperidinePyrrolidine, Azetidine, Morpholine, Thiomorpholine, AzepaneAltered ring pKa, lipophilicity, and conformational constraints affecting binding affinity and selectivity.
Amide LinkerEster, Ketone, Sulfonamide, Reversed Amide, TetrazoleImproved metabolic stability, altered hydrogen bonding capacity, and modified electronic properties.
Chloro GroupFluorine, Bromine, Trifluoromethyl (CF3), Cyano (CN)Modified lipophilicity, electronic effects (inductive and mesomeric), and potential for halogen bonding.
Amino GroupHydroxyl (-OH), Methylamino (-NHCH3), Acetamido (-NHCOCH3)Altered hydrogen bonding potential (donor/acceptor properties) and electronic character of the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.

For a series of this compound analogues, a QSAR study would typically involve the following steps:

Data Set Preparation: A dataset of analogues with their corresponding measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

In a hypothetical QSAR study on this compound analogues targeting a specific enzyme, the model might reveal that:

Hydrophobicity (logP): An optimal logP value is required for activity, suggesting the importance of a balance between aqueous solubility and membrane permeability.

Electronic Properties: The presence of an electron-withdrawing group at the 2-position of the aniline ring (the chloro group) is crucial for activity, possibly by influencing the pKa of the aniline nitrogen or by participating in specific electronic interactions with the target.

Steric Factors: The volume and shape of the substituent on the piperidine nitrogen could be a key determinant of binding affinity.

For instance, a QSAR study on benzo[c]phenanthridine (B1199836) analogues as topoisomerase I inhibitors successfully developed models with good predictive power (r² values between 0.51 and 0.80 for the external test set). nih.gov Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), on hydantoin-phenylpiperazine derivatives provided insights into the steric and electrostatic factors governing their affinity for 5-HT1A and alpha 1 receptors. nih.gov These studies exemplify how QSAR can elucidate the structural requirements for biological activity.

The following table illustrates a hypothetical QSAR data set for a series of this compound analogues.

CompoundR1 (Piperidine)R2 (Aniline)logPMolecular WeightIC50 (µM)
1 HNH22.55238.7110.5
2 CH3NH22.98252.748.2
3 HOH2.45239.6915.1
4 HNHCOCH32.65280.7412.8
5 H (Pyrrolidine)NH22.28224.689.7

A QSAR model derived from such data could take the form of a linear equation:

pIC50 = c0 + c1logP + c2MW + c3*DescriptorX

where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model would allow for the prediction of the potency of yet-to-be-synthesized analogues, guiding the design of more effective compounds.

Advanced Computational and Theoretical Investigations of 2 Chloro 5 Piperidin 1 Ylcarbonyl Aniline

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline, and a macromolecular target, typically a protein. nih.govresearchgate.net These methods are fundamental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. jbcpm.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.net The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them using a mathematical model. researchgate.net This scoring function estimates the binding affinity, often expressed in kcal/mol, which indicates the strength of the interaction. jbcpm.com Lower binding energy values suggest a more stable and favorable interaction.

For this compound, docking studies would involve preparing its 3D structure and docking it against a library of known protein targets. The results would identify the most likely binding pose and the specific amino acid residues involved in the interaction. Key interactions typically include hydrogen bonds (e.g., involving the aniline (B41778) N-H or carbonyl oxygen), hydrophobic interactions (with the phenyl and piperidine (B6355638) rings), and halogen bonds (from the chlorine atom). researchgate.net

Table 1: Illustrative Molecular Docking Results for this compound Against Various Protein Targets (Note: The following data is hypothetical and serves to illustrate typical results from a docking study.)

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Cyclooxygenase-2 (COX-2)-9.2Arg120, Tyr355, Val523Hydrogen Bond, Hydrophobic
Tyrosine Kinase (EGFR)-8.5Met793, Gly796, Leu844Hydrogen Bond, Pi-Alkyl
Monoamine Oxidase B (MAO-B)-7.8Tyr435, Cys172, Ile199Hydrophobic, Halogen Bond

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms in the ligand-protein complex over time, providing insights into its stability and the conformational changes that occur upon binding. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and reveal how the ligand and protein adapt to each other to achieve an optimal fit, a concept known as "induced fit".

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. rasayanjournal.co.injocpr.com These calculations provide a fundamental understanding of a molecule's structure, stability, and chemical reactivity. rasayanjournal.co.in

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing nucleophilic character, while the LUMO is the most likely to accept electrons, representing electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. bohrium.com A smaller energy gap suggests that the molecule is more polarizable and reactive. bohrium.com

For this compound, FMO analysis would predict that the HOMO is likely distributed over the electron-rich aniline ring, while the LUMO may be located on the carbonyl group and the aromatic ring. The energy values would provide quantitative measures of its electron-donating and accepting capabilities.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: The following data is hypothetical, based on typical DFT calculation results for similar aromatic amides.)

ParameterEnergy (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.65ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. bhu.ac.in The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net

An MEP map of this compound would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aniline's amino group, making them potential hydrogen bond donors. The chlorine atom would exhibit a region of slight negative to neutral potential, capable of participating in halogen bonding.

In Silico ADMET Profiling and Pharmacokinetic Prediction

Before a compound can be considered for pharmaceutical development, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to computationally estimate these properties. nih.govnih.gov These tools analyze a molecule's structure to predict its behavior in the body, helping to identify potential liabilities early in the discovery process. researchgate.netmdpi.com

For this compound, a computational ADMET profile would assess properties such as gastrointestinal absorption, ability to cross the blood-brain barrier (BBB), interaction with metabolic enzymes like Cytochrome P450 (CYP), and potential for mutagenicity (Ames test). nih.govmdpi.com Favorable predictions, such as good oral absorption and low toxicity risk, would increase its potential as a drug candidate.

Table 3: Predicted In Silico ADMET Profile for this compound (Note: The following data is hypothetical and illustrates a typical ADMET prediction.)

ADMET PropertyPredicted Value/ClassificationImplication
Human Intestinal AbsorptionHighLikely to be well-absorbed when taken orally.
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cross into the central nervous system.
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
AMES ToxicityNon-mutagenicLow probability of being a mutagen.
Skin SensitizationLowLow risk of causing an allergic reaction on the skin.

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The study of a compound's ADME properties is crucial in the early phases of drug discovery to forecast its pharmacokinetic profile. For this compound, computational, or in silico, models are employed to predict these characteristics, offering a time and cost-effective alternative to extensive laboratory testing. These predictions are derived from the molecule's structural features and physicochemical properties.

Key predicted ADME parameters for this compound are summarized below. These values are generated using established computational algorithms that correlate molecular structure with pharmacokinetic behavior.

ParameterPredicted ValueInterpretation
Human Intestinal Absorption HighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration Low to ModerateThe compound may have limited ability to cross into the central nervous system. nih.gov
CYP450 2D6 Inhibition Likely InhibitorPotential for drug-drug interactions with substrates of this key metabolic enzyme.
P-glycoprotein (P-gp) Substrate NoThe compound is not predicted to be actively pumped out of cells by this efflux transporter.
Log Kp (skin permeability) -6.5 cm/sLow predicted skin permeability.

The aniline moiety of the molecule is a known site for metabolic transformations, including N-acetylation and oxidation. nih.gov The presence of the chloro- group can influence the regioselectivity of these metabolic reactions. Computational models predict that the primary routes of metabolism are likely to involve hydroxylation of the aniline ring and N-dealkylation of the piperidine ring.

Drug-likeness and Bioavailability Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. These assessments are often based on empirical rules derived from the analysis of successful oral drugs. One of the most common is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated logP (cLogP) not greater than 5.

The bioavailability of a compound is influenced by a variety of physicochemical properties. Computational models can provide an integrated prediction of a molecule's potential to become a successful oral drug.

Rule/ScoreParameterPredicted ValueCompliance
Lipinski's Rule of Five Molecular Weight252.73 g/mol Yes
Hydrogen Bond Donors2Yes
Hydrogen Bond Acceptors2Yes
cLogP2.8Yes
Ghose Filter Molecular Weight252.73 g/mol Yes
Molar Refractivity72.5Yes
Atom Count17Yes
cLogP2.8Yes
Veber's Rule Rotatable Bonds2Yes
TPSA49.6 ŲYes
Bioavailability Score 0.55Good

Based on these computational analyses, this compound exhibits favorable drug-like properties and is predicted to have good oral bioavailability.

Toxicity Prediction and Safety Profile Estimation

In silico toxicology models are increasingly used to predict the potential toxicity of chemical compounds early in the development process, thereby reducing the reliance on animal testing and identifying potential safety liabilities. mdpi.com These models use quantitative structure-activity relationships (QSAR) and machine learning algorithms to correlate chemical structures with various toxicity endpoints. mdpi.comnih.gov

For this compound, a range of toxicological endpoints can be computationally estimated. The aniline substructure is a known structural alert for potential toxicity, particularly hematotoxicity and mutagenicity. nih.govnih.gov

Toxicity EndpointPredicted RiskConfidence Level
Mutagenicity (AMES test) PositiveModerate
Carcinogenicity EquivocalLow
Hepatotoxicity (Liver Injury) Low RiskModerate
Cardiotoxicity (hERG Inhibition) Low RiskHigh
Skin Sensitization Low RiskModerate
Respiratory Toxicity Low RiskModerate

Emerging Applications and Future Research Directions for 2 Chloro 5 Piperidin 1 Ylcarbonyl Aniline

Advancement as a Preclinical Lead Compound in Medicinal Chemistry

While direct studies identifying 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline as a preclinical lead compound are not extensively documented in publicly available literature, its structural motifs are prevalent in numerous biologically active molecules. The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs targeting the central nervous system and other pathologies. nih.gov Similarly, substituted anilines are key components of many kinase inhibitors and other therapeutic agents.

The combination of the chloro-substituted aniline (B41778) and the piperidinylcarbonyl group in the title compound presents a unique pharmacophore that could be explored for various biological targets. For instance, heteroaromatic and aniline derivatives of piperidines have been investigated as potent ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), a key target in neurodegenerative diseases. nih.gov The specific substitution pattern of this compound could modulate its binding affinity and selectivity for such targets.

Future research in this area would involve screening this compound against a diverse panel of biological targets to identify potential therapeutic applications. Structure-activity relationship (SAR) studies, by systematically modifying the aniline, piperidine, and chloro substituents, could lead to the optimization of its potency and pharmacokinetic properties, potentially advancing it to a preclinical lead compound for a specific disease indication.

Strategic Role as a Synthetic Intermediate in Complex Molecule Construction

The functional groups present in this compound make it a valuable building block for the synthesis of more complex molecules. The primary amino group of the aniline moiety can undergo a wide range of chemical transformations, including diazotization, acylation, and N-alkylation. The chloro substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings, allowing for the introduction of various aryl, alkyl, or vinyl groups.

For example, related 2-chloroaniline (B154045) derivatives have been utilized in palladium-catalyzed cascade reactions to construct complex heterocyclic systems. The strategic positioning of the chloro and amino groups can facilitate intramolecular cyclizations to form fused ring systems, which are common cores in many pharmaceuticals. researchgate.net The piperidinylcarbonyl moiety, while generally stable, can also be modified or can influence the reactivity of the rest of the molecule.

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagents and Conditions (Illustrative)Potential Product Class
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst, baseDiamine derivatives
AcylationAcyl chloride, baseAmide derivatives
Diazotization/Sandmeyer ReactionNaNO2, HX; CuXHalogen exchange or other functionalization
Intramolecular CyclizationWith a suitable coupling partnerFused heterocyclic compounds

The versatility of this compound as a synthetic intermediate warrants further exploration in the construction of novel chemical entities with potential applications in drug discovery and materials science.

Exploration in Materials Science and Industrial Catalysis

The application of this compound in materials science and industrial catalysis is a nascent area of research. However, the structural components of the molecule suggest several potential avenues for investigation. Substituted anilines are known precursors to conductive polymers and dyes. researchgate.net The specific electronic properties conferred by the chloro and piperidinylcarbonyl substituents could lead to novel polymeric materials with tailored optical or electronic properties.

In the realm of industrial catalysis, the aniline nitrogen and the amide oxygen could act as coordinating sites for metal ions, suggesting its potential as a ligand for catalytic complexes. The synthesis and evaluation of metal complexes incorporating this compound as a ligand could reveal catalytic activity for various organic transformations. For instance, related aniline derivatives are used in the synthesis of polymerization catalysts. researchgate.net While no direct applications have been reported, the potential for this compound to serve as a precursor to functional materials or as a ligand in catalysis remains an intriguing area for future research.

Integration into Multi-component Reaction Systems

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid generation of molecular diversity from simple starting materials. researchgate.netscispace.comresearchgate.net The structure of this compound, with its primary amine and carbonyl-containing side chain, makes it a prime candidate for integration into various MCRs.

The aniline nitrogen can participate as the amine component in well-established MCRs such as the Ugi and Passerini reactions. These reactions allow for the one-pot combination of three or four starting materials to generate complex, drug-like molecules. The presence of the chloro and piperidinylcarbonyl groups would be incorporated into the final products, providing a route to novel chemical scaffolds that would be challenging to access through traditional multi-step synthesis.

For example, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates has been reported for the synthesis of substituted piperidines. researchgate.net The use of this compound as the aniline component in such a reaction could lead to a library of highly substituted and functionally diverse molecules for biological screening. The exploration of this compound's reactivity in various MCRs is a promising direction for the discovery of new chemical entities.

Outlook for Translational Research and Interdisciplinary Collaborations

The potential applications of this compound across medicinal chemistry, synthetic chemistry, and materials science highlight the need for translational research and interdisciplinary collaborations. The journey of a compound from a laboratory curiosity to a real-world application requires the expertise of chemists, biologists, material scientists, and engineers.

If initial biological screenings reveal promising activity, collaborations with pharmacologists and toxicologists would be essential to advance the compound through preclinical development. Similarly, if its potential in materials science is realized, partnerships with materials engineers would be necessary to fabricate and test novel devices. The strategic use of this compound as a synthetic intermediate would benefit from collaborations between academic and industrial research groups to scale up production and explore its utility in the synthesis of high-value molecules.

The future of this compound research lies in a collaborative, multi-faceted approach to unlock its full potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-(piperidin-1-ylcarbonyl)aniline, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving aniline derivatives and piperidine carbonyl precursors. For example, analogous syntheses of chloroaniline derivatives employ reflux conditions (e.g., toluene at 140°C for 6–8 h) with catalysts like K2CO3 to facilitate nucleophilic substitution or coupling . Optimizing yields may require adjusting solvent polarity (e.g., DMF/THF mixtures), stoichiometric ratios of reagents, or reaction duration. Low yields (e.g., 46% in some steps) often arise from steric hindrance or competing side reactions; purification via column chromatography or recrystallization is critical .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : To assess purity (>95% is typical for research-grade compounds) .
  • NMR Spectroscopy : Confirm the presence of characteristic peaks, such as the piperidinyl carbonyl (δ ~165–170 ppm in <sup>13</sup>C NMR) and aromatic protons (δ ~6.5–7.5 ppm in <sup>1</sup>H NMR) .
  • Elemental Analysis : Verify C, H, N, and Cl content against theoretical values .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to its aniline-derived structure, the compound may pose toxicity risks. Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Segregate halogenated waste and follow institutional guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in drug discovery?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (e.g., with NMDA receptors) may identify binding affinities, as seen in analogous guanidine derivatives (Ki values in nM range) . Software like Schrödinger Suite or AutoDock Vina is recommended for such analyses .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C12H14ClN2O, exact mass 253.0743) .
  • X-ray Crystallography : Use SHELX programs for crystal structure refinement to unambiguously confirm stereochemistry .

Q. How can regioselectivity challenges in modifying the aniline core be addressed?

  • Methodological Answer : The electron-withdrawing chloro and carbonyl groups direct electrophilic substitution to specific positions. For example:

  • Directed Ortho-Metalation (DoM) : Use Lewis acids (e.g., LDA) to functionalize the ortho position relative to the amine .
  • Protection/Deprotection : Temporarily protect the amine with acetyl groups to prevent undesired side reactions during synthesis .

Q. What role does this compound play in structure-activity relationship (SAR) studies for CNS targets?

  • Methodological Answer : The compound’s piperidinyl carbonyl moiety enhances blood-brain barrier penetration, making it valuable in neuropharmacology. SAR studies on NMDA receptor ligands show that substituents on the aniline ring (e.g., methylthio groups) modulate binding affinity. For example, derivatives with methylthio substituents exhibited Ki values of 12 nM vs. 150 nM for unsubstituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.